Malabaricone A
CAS No.: 63335-23-9
Cat. No.: VC1609466
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63335-23-9 |
|---|---|
| Molecular Formula | C21H26O3 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one |
| Standard InChI | InChI=1S/C21H26O3/c22-18(21-19(23)15-10-16-20(21)24)14-9-4-2-1-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16,23-24H,1-4,6,9,11,14H2 |
| Standard InChI Key | IAXIHKJASWPASP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O |
| Canonical SMILES | C1=CC=C(C=C1)CCCCCCCCC(=O)C2=C(C=CC=C2O)O |
Introduction
Chemical Properties and Structure
Malabaricone A is an acylphenol with the chemical name 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one. It is also known by the CAS number 63335-23-9 . The molecular formula of Malabaricone A corresponds to a molecular weight of 326.4 g/mol, as computed by PubChem 2.2 .
The basic structural framework of malabaricones, including Malabaricone A, consists of a 2,6-dihydroxyacetophenone unit connected to a benzene ring through a C8 alkyl chain . This characteristic structure places it in the category of diarylnonanoids. The compound's stability is enhanced by both intra- and intermolecular hydrogen bonding interactions, particularly involving the hydroxyl groups, which enable the formation of an infinite zigzag chain structure in its crystalline form .
Crystallographic studies registered with the Cambridge Crystallographic Data Centre (CCDC) under number 605059 have provided detailed insights into the three-dimensional structure of Malabaricone A . This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacological properties.
Table 1: Chemical Properties of Malabaricone A
| Property | Value |
|---|---|
| Chemical Name | 1-(2,6-dihydroxyphenyl)-9-phenylnonan-1-one |
| CAS Number | 63335-23-9 |
| Molecular Formula | C21H26O3 |
| Molecular Weight | 326.4 g/mol |
| Physical State | Solid |
| PubChem CID | 324062 |
| CCDC Number | 605059 |
Isolation and Characterization Methods
The isolation of Malabaricone A from plant material involves several extraction and chromatographic techniques. Based on the available literature, the following methods have been employed:
Sequential extraction of plant material (particularly the fruit rind of Myristica malabarica) is typically performed using solvents of increasing polarity, such as ether, methanol, and water . The methanolic extract has been reported to contain the highest concentration of malabaricones.
The methanolic extract is further fractionated into different polarity fractions. From studies on Rampatri, five fractions (F1-F5) were obtained, with the second fraction (F2) containing the highest concentration of bioactive compounds, including Malabaricone A .
Purification of Malabaricone A is achieved through column chromatography using silica gel (Merck 60, mesh sizes of 60–120 or 100–200) . Thin-layer chromatography (TLC) is used to monitor the separation process, with visualization under UV light at wavelengths of 254 nm and 365 nm .
For characterization, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) is employed, typically using a Bruker ADVANCE 500 MHz instrument with CD3COCD3 as the solvent . High-performance liquid chromatography (HPLC) is used for quantitative analysis and to confirm purity, with systems such as the Shimadzu HPLC-LC 20A series equipped with a C18 column. The mobile phase typically consists of 0.25% acetic acid in water and methanol in a 1:1 ratio, with a flow rate of 1.0 mL/min . This method yields compounds with purity exceeding 96%.
These methods collectively ensure the isolation of pure Malabaricone A for subsequent biological and pharmacological studies.
Biological Activities
Anticancer Activity
Malabaricone A has demonstrated significant anticancer activity against various cancer types, with particularly promising results against triple-negative breast cancer and hematological malignancies.
Activity Against Triple-Negative Breast Cancer
Recent research has revealed that Malabaricone A exhibits potent cytotoxicity against triple-negative breast cancer (TNBC) cells, a subtype of breast cancer that lacks estrogen receptors, progesterone receptors, and HER2 protein, making it difficult to treat with conventional therapies .
In studies using the MDA-MB-231 TNBC cell line, Malabaricone A demonstrated significant cytotoxicity with an IC50 value of 8.81 ± 0.03 μM . This suggests that Malabaricone A could be effective at relatively low concentrations, which is a desirable characteristic for potential therapeutic agents.
In vitro fluorimetric assays confirmed the ability of Malabaricone A to induce apoptosis (programmed cell death) in TNBC cells . Additionally, the compound was shown to cause nuclear fragmentation, a hallmark of apoptotic cell death.
Furthermore, ultrasensitive surface-enhanced Raman spectroscopy provided evidence of DNA fragmentation during cellular apoptosis induced by Malabaricone A . This multi-method confirmation of apoptotic induction strengthens the evidence for Malabaricone A's anticancer potential.
Activity Against Leukemia and Multiple Myeloma
Malabaricone A has also been tested against a panel of human leukemia and multiple myeloma cell lines, with promising results . The cytotoxicity of Malabaricone A was evaluated in terms of IC50 values (the concentration required to inhibit cell growth by 50%).
In MultiDrug Resistance-negative (MDR-) cell lines, the IC50 values of Malabaricone A ranged from 9.72 ± 1.08 to 19.26 ± 0.75 μg/ml . In MultiDrug Resistance-positive (MDR+) cell lines, which are typically more resistant to treatment, the IC50 values were comparable and ranged from 5.40 ± 1.41 to 12.33 ± 0.78 μg/ml . This suggests that Malabaricone A might be effective against cancer cells that have developed resistance to conventional treatments.
Table 2: Cytotoxicity of Malabaricone A Against Various Cancer Cell Lines
Other Biological Activities
While the anticancer activity of Malabaricone A has been the focus of recent research, malabaricones as a class of compounds have been reported to exhibit a wide range of biological activities. These include:
Acetylcholinesterase inhibitory activity, which could be relevant for conditions such as Alzheimer's disease .
Angiogenic properties, which could influence blood vessel formation—a process that is important in both normal physiology and pathological conditions .
Antidiabetic effects, suggesting potential applications in the management of diabetes mellitus .
Anti-inflammatory activity, which could be beneficial for various inflammatory conditions .
Antimicrobial properties against various pathogens, indicating potential applications in infectious disease management .
Antioxidant activity, which could protect against oxidative stress-induced damage .
Nematicidal effects against certain nematodes, suggesting potential applications in agriculture or as antiparasitic agents .
Antipromastigote activity, which could be relevant for diseases caused by protozoan parasites .
While these activities have been attributed to malabaricones as a class, further studies are needed to determine the specific contribution of Malabaricone A to each of these biological effects.
Molecular Mechanisms of Action
Apoptotic Pathway Activation
Malabaricone A has been shown to induce apoptosis in cancer cells through multiple mechanisms. Cell cycle analysis indicates that Malabaricone A causes arrest during the sub-G0 phase by downregulating key regulatory proteins involved in cell cycle progression .
The apoptotic effect of Malabaricone A involves both extrinsic and intrinsic apoptotic pathways, as evidenced by increased expression levels of caspase 3, 9, and 8 . Caspase 8 is primarily associated with the extrinsic pathway, while caspase 9 is involved in the intrinsic pathway. Caspase 3 is a downstream executioner caspase that is activated by both pathways.
Assessment of protein expression patterns within apoptotic pathways has revealed that Malabaricone A treatment leads to upregulation of key apoptotic proteins, including:
-
Fas/FasL, which are involved in the extrinsic apoptotic pathway
-
p53, a tumor suppressor protein that plays a crucial role in cell cycle regulation and apoptosis
Simultaneously, Malabaricone A treatment results in downregulation of several inhibitors of apoptosis proteins (IAPs), such as XIAP, cIAP-2, and Livin . These proteins normally prevent apoptosis, so their downregulation promotes cell death.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of Malabaricone A and its biological activities is crucial for potential drug development. In silico molecular docking studies have provided valuable insights into how Malabaricone A interacts with various target proteins.
Molecular docking analyses have revealed that Malabaricone A has a strong affinity towards various apoptotic proteins, including TNF, Fas, HTRA, Smac, and XIAP, with docking scores ranging from −5.1 to −7.2 kcal/mol . These favorable docking scores suggest stable binding interactions between Malabaricone A and these target proteins.
Molecular dynamics simulations have further confirmed the stability of these binding interactions . This computational evidence supports the experimental observations of Malabaricone A's effects on apoptotic pathways.
Table 3: Molecular Docking Scores of Malabaricone A with Apoptotic Proteins
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume